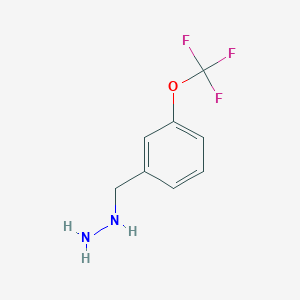

3-Trifluoromethoxy-benzyl-hydrazine

Description

Significance of the Trifluoromethoxy Moiety in Molecular Design

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in molecular design due to its distinctive electronic and physicochemical properties. mdpi.com It is often considered a "super-methoxy" group, but its influence on a molecule extends far beyond that of a simple methoxy (B1213986) group.

The trifluoromethoxy group is a functional group with the formula -O-CF₃. It can be conceptualized as a methoxy group where the hydrogen atoms have been substituted by fluorine atoms. wikipedia.org This substitution has profound effects on the molecule's properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups. For instance, trifluoromethyl-substituted compounds are often strong acids. wikipedia.org

In the realm of medicinal chemistry, the trifluoromethoxy group is prized for its ability to enhance several key drug-like properties. mdpi.comscilit.com These include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com This can lead to a longer biological half-life for drug candidates.

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and interact with biological targets. mdpi.com

Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other chemical groups, such as a chloro or methyl group. wikipedia.org This allows chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and selectivity.

The strategic placement of a trifluoromethoxy group on an aromatic ring, as seen in 3-Trifluoromethoxy-benzyl-hydrazine, can therefore be a powerful tool for modulating the biological activity of a molecule.

Role of Hydrazine (B178648) and Hydrazone Scaffolds in Chemical and Biological Investigations

Hydrazine (H₂NNH₂) and its derivatives, including hydrazones (R₁R₂C=NNH₂), are versatile building blocks in both synthetic and medicinal chemistry. researchgate.netnih.gov The nucleophilic nature of the nitrogen atoms in hydrazine makes it a valuable reagent for a variety of chemical transformations. nih.gov

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a particularly important class of compounds with a wide range of documented biological activities. researchgate.netnih.gov These activities include:

Antimicrobial nih.gov

Anticonvulsant nih.gov

Anti-inflammatory nih.gov

Anticancer nih.gov

The diverse biological profile of hydrazones stems from the presence of the azomethine group (-NHN=CH-), which can participate in various biological interactions. nih.gov The ability to readily synthesize a wide array of hydrazone derivatives from different hydrazine and carbonyl precursors makes them an attractive scaffold for the development of new therapeutic agents. nih.gov

The hydrazine moiety in this compound provides a reactive handle for the synthesis of a diverse library of hydrazone derivatives. This allows researchers to explore how the combination of the trifluoromethoxy-substituted benzyl (B1604629) group and various carbonyl compounds influences biological activity.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRVPVVWFCVSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606213 | |

| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-84-8 | |

| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Benzylhydrazine Derivatives in Scholarly Investigations

Benzylhydrazine (B1204620) and its derivatives are a class of compounds that have been the subject of numerous scholarly investigations. These studies have explored their synthesis, reactivity, and potential applications in various fields.

A novel method for the synthesis of benzyl (B1604629) hydrazines involves the oxidative amination of benzylic C–H bonds. rsc.org Theoretical studies have also been conducted to understand the conformational, structural, and electronic properties of N,N'-di(ortho-substituted benzyl) hydrazine (B178648) derivatives. researchgate.net These computational studies provide insights into how substituents on the benzyl group affect the physicochemical properties of the molecule. researchgate.net

In medicinal chemistry, benzylhydrazine derivatives have been incorporated into various molecular scaffolds to create compounds with specific biological activities. For example, a series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols were developed as selective protease-activated receptor 4 (PAR4) antagonists. nih.gov In another study, phthalazine-based derivatives incorporating a benzyl group were synthesized and evaluated for their cytotoxic activity. nih.gov Furthermore, compounds containing a 3-(trifluoromethyl)phenyl group, a close structural relative to the 3-trifluoromethoxy-benzyl moiety, have been investigated as potent inhibitors of phytoene (B131915) desaturase, a key enzyme in herbicide action. nih.gov

Synthetic Routes to 3-Trifluoromethoxy-benzyl-hydrazine and its Analogs

The synthesis of this compound involves a multi-step process that hinges on the effective construction of the trifluoromethoxylated aromatic ring and the subsequent formation of the benzylhydrazine functional group. This article delves into the key synthetic methodologies employed for preparing this compound and its related structures, focusing on the formation of essential precursors and the core molecular framework.

Chemical Reactivity and Derivatization of 3 Trifluoromethoxy Benzyl Hydrazine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group is a potent nucleophile and serves as a linchpin for the construction of numerous heterocyclic systems. Its reactivity is characterized by condensation reactions with carbonyl compounds, acylation and sulfonylation at the nitrogen atoms, and participation in cyclization cascades.

A fundamental reaction of 3-(trifluoromethoxy)benzylhydrazine is its condensation with aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. researchgate.netnih.govlibretexts.org This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. youtube.comnih.gov The reaction is often catalyzed by a small amount of acid.

The general reaction is as follows:

General Reaction Scheme for Hydrazone Formation

The formation of these hydrazones is a versatile method for introducing the 3-(trifluoromethoxy)benzyl moiety into a larger molecular framework. The resulting hydrazones are often stable, crystalline compounds and can serve as important intermediates for further synthetic transformations, including their cyclization to various heterocyclic rings. nih.gov

Table 1: Representative Examples of Hydrazone Formation from 3-(Trifluoromethoxy)benzylhydrazine

| Carbonyl Compound | Product (Hydrazone) |

| Benzaldehyde | N'-[3-(Trifluoromethoxy)benzylidene]hydrazine |

| Acetone | 2-[3-(Trifluoromethoxy)benzyl]hydrazono-propane |

| Cyclohexanone | 1-[3-(Trifluoromethoxy)benzyl]hydrazono-cyclohexane |

This table presents hypothetical products based on established reactivity patterns of hydrazines with carbonyl compounds.

The nitrogen atoms of the hydrazine group in 3-(trifluoromethoxy)benzylhydrazine are nucleophilic and can be readily acylated or sulfonylated. nih.govnih.gov Acylation is typically achieved using acyl chlorides or anhydrides, while sulfonylation is carried out with sulfonyl chlorides, often in the presence of a base to neutralize the hydrogen halide byproduct. mdpi.comsioc-journal.cn

These reactions lead to the formation of N-acylhydrazines (hydrazides) and N-sulfonylhydrazines, respectively. The resulting derivatives often exhibit different chemical and physical properties compared to the parent hydrazine. For instance, acylation can influence the subsequent cyclization reactions of the hydrazine moiety. sbq.org.br

Table 2: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Class |

| Acetyl Chloride | N-Acetyl-N'-[3-(trifluoromethoxy)benzyl]hydrazine |

| Benzoyl Chloride | N-Benzoyl-N'-[3-(trifluoromethoxy)benzyl]hydrazine |

| p-Toluenesulfonyl Chloride | N-(p-Tolylsulfonyl)-N'-[3-(trifluoromethoxy)benzyl]hydrazine |

This table illustrates expected products from the reaction of 3-(trifluoromethoxy)benzylhydrazine with common acylating and sulfonylating agents.

3-(Trifluoromethoxy)benzylhydrazine is a valuable precursor for the synthesis of a variety of five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.govnih.govnih.govnih.govnih.govchemmethod.comorganic-chemistry.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net The synthesis of these heterocycles often involves the initial conversion of the benzylhydrazine (B1204620) to a more reactive intermediate, such as an acyl hydrazide or a hydrazone, which then undergoes cyclization.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from acyl hydrazide precursors, which can be prepared by the acylation of 3-(trifluoromethoxy)benzylhydrazine. nih.govsbq.org.brchemmethod.com The acyl hydrazide can be reacted with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to effect the cyclization. jocpr.com Alternatively, reaction with carbon disulfide followed by cyclization is a common route. sbq.org.br

Triazoles: 1,2,4-Triazoles can be formed from the corresponding N-acylhydrazides by reaction with various reagents. nih.govorganic-chemistry.orgfrontiersin.orgresearchgate.netnih.gov For example, treatment of an acyl hydrazide with an orthoester can lead to the formation of the triazole ring. Another pathway involves the reaction of hydrazones with suitable reagents. frontiersin.org

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.govnih.govgoogle.com Thus, reacting 3-(trifluoromethoxy)benzylhydrazine with compounds like acetylacetone (B45752) or other β-diketones would be expected to yield the corresponding pyrazole (B372694) derivatives. youtube.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration. youtube.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically starts from diacylhydrazines, which can be prepared by the acylation of the corresponding hydrazide. nih.govnih.govorganic-chemistry.org The diacylhydrazine can then be cyclized using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. nih.govorganic-chemistry.org Another route involves the oxidative cyclization of hydrazones. organic-chemistry.org

Table 3: General Pathways to Heterocycles from 3-(Trifluoromethoxy)benzylhydrazine

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

| 1,3,4-Thiadiazole | N-Acyl-[3-(trifluoromethoxy)benzyl]hydrazine | Phosphorus Pentasulfide, Lawesson's Reagent, Carbon Disulfide |

| 1,2,4-Triazole | N-Acyl-[3-(trifluoromethoxy)benzyl]hydrazine | Orthoesters, Formamide |

| Pyrazole | 3-(Trifluoromethoxy)benzylhydrazine | 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) |

| 1,3,4-Oxadiazole | N,N'-Diacyl-[3-(trifluoromethoxy)benzyl]hydrazine | Phosphorus Oxychloride, Polyphosphoric Acid |

Transformations of the Trifluoromethoxybenzyl Moiety

The 3-(trifluoromethoxy)benzyl portion of the molecule also offers opportunities for chemical modification, either at the aromatic ring or at the benzylic methylene (B1212753) bridge.

The trifluoromethoxy (-OCF3) group is an interesting substituent in the context of electrophilic aromatic substitution. It is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic attack. However, the oxygen atom can act as a π-donor through resonance, directing incoming electrophiles to the ortho and para positions. The deactivating inductive effect is generally stronger, leading to slower reaction rates compared to benzene. The para position is typically favored over the ortho positions.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring of 3-(trifluoromethoxy)benzylhydrazine are expected to be directed to the positions ortho and para to the trifluoromethoxy group. The hydrazine moiety, being a potential activating group, could also influence the regioselectivity, though it is often protonated under the acidic conditions of many electrophilic aromatic substitution reactions, which would make it a deactivating, meta-directing group.

Nucleophilic aromatic substitution, on the other hand, is generally difficult on this ring system unless there are other strong electron-withdrawing groups present or if the reaction proceeds via a benzyne (B1209423) intermediate. nih.gov

The methylene (-CH2-) bridge in the benzyl (B1604629) group is at a benzylic position, which makes its protons more reactive than those of a simple alkane. This position is susceptible to radical reactions and oxidation. nih.govyoutube.comrsc.org

For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could selectively introduce a bromine atom at the benzylic position. youtube.com This benzylic halide would then be a versatile handle for subsequent nucleophilic substitution reactions. khanacademy.org

Furthermore, the benzylic methylene group can be oxidized under certain conditions. nih.govfigshare.com Strong oxidizing agents could potentially convert the -CH2-NHNH2 group to a carbonyl group, although the hydrazine moiety itself is also susceptible to oxidation, which could lead to a complex mixture of products. Selective oxidation of the methylene bridge while preserving the hydrazine functionality would likely require carefully chosen reaction conditions.

Mechanistic Studies of Chemical Transformations of 3-Trifluoromethoxy-benzyl-hydrazine

The chemical behavior of this compound is dictated by the interplay of its reactive hydrazine moiety and the electronic effects of the 3-trifluoromethoxy-substituted benzyl group. Mechanistic studies, often drawing from investigations of analogous substituted hydrazines and benzyl compounds, provide a framework for understanding its transformations.

Elucidation of Reaction Pathways for Hydrazone Formation

The reaction of this compound with aldehydes and ketones to form hydrazones is a cornerstone of its derivatization. The generally accepted mechanism for hydrazone formation proceeds through a two-step process involving nucleophilic addition followed by dehydration. numberanalytics.comlibretexts.orgchemtube3d.com

The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This attack forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

The second stage of the mechanism is the elimination of a water molecule from the carbinolamine intermediate to form the final hydrazone product with a carbon-nitrogen double bond (C=N). numberanalytics.comquora.com This dehydration step is generally the rate-determining step of the reaction, particularly at neutral pH. numberanalytics.com

The reaction pathway can be summarized as follows:

Protonation of the Carbonyl (Acid-Catalyzed): An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. numberanalytics.comquora.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, resulting in the formation of the C=N double bond of the hydrazone. libretexts.org

The presence of the trifluoromethoxy group at the meta-position of the benzyl ring influences the reactivity of the hydrazine. The -OCF₃ group is strongly electron-withdrawing, which can decrease the nucleophilicity of the hydrazine moiety to some extent. However, its electronic influence is less pronounced from the meta position compared to ortho or para positions. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can impact the rate of hydrazone formation. pku.edu.cn

Table 1: General Mechanistic Steps for Hydrazone Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of hydrazine on the carbonyl carbon. | Tetrahedral carbinolamine |

| 2 | Proton transfer from nitrogen to oxygen. | Protonated carbinolamine |

| 3 | Elimination of a water molecule. | Hydrazone |

This table outlines the generally accepted steps for the reaction of a hydrazine with a carbonyl compound.

Investigation of Radical Mechanisms in Fluorination and Derivatization

The benzylic C-H bond in this compound is a potential site for radical-mediated functionalization. Mechanistic investigations into related benzylic and trifluoromethoxylated compounds suggest that derivatization can proceed through the formation of a stabilized benzylic radical.

Benzylic C-H Fluorination:

Direct fluorination at the benzylic position can be achieved through radical mechanisms. These reactions often involve a hydrogen atom transfer (HAT) process, where a potent radical species abstracts a hydrogen atom from the benzylic carbon. acs.org For instance, methods have been developed using a charge-transfer complex between an N-heterocycle and a fluorine source like Selectfluor to generate a radical dication that acts as the HAT reagent. acs.org This generates a benzylic radical, which is then trapped by the fluorine source in a fluorine atom transfer (FAT) step to yield the benzyl fluoride.

The proposed mechanistic steps for such a transformation involving a substrate like this compound would be:

Generation of a Hydrogen Atom Abstractor: A radical initiator or a photocatalyst generates a reactive radical species capable of abstracting a benzylic hydrogen.

Hydrogen Atom Transfer (HAT): The generated radical selectively abstracts a hydrogen atom from the benzylic position of the this compound, forming a resonance-stabilized benzylic radical.

Fluorine Atom Transfer (FAT): The benzylic radical reacts with a fluorine source (e.g., Selectfluor) to form the C-F bond, yielding the fluorinated product.

Radical Derivatization via Diazene (B1210634) Intermediates:

Studies on the mechanism of action of benzylhydrazine as an inhibitor of monoamine oxidases (MAO) have shown that it can be enzymatically oxidized to a diazene (R-N=N-H) intermediate. nih.gov This diazene can then react with molecular oxygen to generate a benzyl radical, dinitrogen (N₂), and a superoxide (B77818) anion. nih.gov This arylalkyl radical is then capable of reacting with other molecules. nih.gov A similar non-enzymatic, chemically induced radical generation could be a pathway for the derivatization of this compound.

A plausible radical derivatization pathway could involve:

Oxidation to Diazene: Chemical oxidation of this compound forms the corresponding diazene derivative.

Radical Formation: The diazene intermediate undergoes homolytic cleavage, potentially initiated by heat or a radical initiator, to release stable N₂ gas and form a 3-trifluoromethoxy-benzyl radical.

Radical Trapping: The generated benzylic radical can then be trapped by various radical acceptors or participate in other radical reactions to form new C-C or C-heteroatom bonds.

The trifluoromethoxy group is generally stable under radical conditions and its strong electron-withdrawing nature can influence the stability and reactivity of the benzylic radical intermediate. researchgate.net

Table 2: Proposed Radical Mechanisms for Derivatization

| Mechanism | Initiating Step | Key Intermediate | Resulting Reaction |

| Benzylic C-H Fluorination | Hydrogen Atom Transfer (HAT) | 3-Trifluoromethoxy-benzyl radical | C-F bond formation |

| Derivatization via Diazene | Oxidation of hydrazine | 3-Trifluoromethoxy-benzyl-diazene | C-C or C-heteroatom bond formation |

This table summarizes potential radical pathways for the derivatization of this compound based on studies of analogous compounds.

Structure Activity Relationship Sar Investigations of 3 Trifluoromethoxy Benzyl Hydrazine Analogues

Influence of the Trifluoromethoxy Group on Molecular Interactions

The trifluoromethoxy (-OCF₃) group is a unique substituent in medicinal chemistry, prized for its strong electron-withdrawing nature and high lipophilicity. mdpi.comnih.gov Its incorporation into a molecular scaffold can profoundly influence a compound's ability to interact with biological targets by altering its electronic properties, conformation, and metabolic stability.

The position of the trifluoromethoxy group on the benzyl (B1604629) ring—be it ortho, meta, or para—can significantly impact the biological activity of the molecule. This is due to the different ways each positional isomer can interact with the binding site of a protein. The electronic effects of the -OCF₃ group, which withdraws electron density from the aromatic ring, are distributed differently depending on its location, affecting potential electrostatic and hydrogen bonding interactions.

A clear example of this positional effect can be observed in SAR studies of 1-benzyl indazole derivatives, which share the substituted benzyl moiety with the compound of interest. When tested for inhibitory activity, analogues with a substituent at the ortho position consistently showed greater potency than those with the same substituent at the meta or para positions. This suggests that for this particular biological target, the electronic and steric profile conferred by ortho-substitution is optimal for binding. nih.gov

Table 1: Effect of Fluoro-Substituent Position on Inhibitory Activity of 1-Benzyl Indazole Analogues

| Compound ID | Substituent Position | IC₅₀ (μM) |

|---|---|---|

| 26a | ortho-Fluoro | 4.9 |

| 26b | meta-Fluoro | 10 |

| 26c | para-Fluoro | 19 |

Data sourced from a study on 1-benzyl indazole derivatives as inhibitors of HIF-1 transcriptional activity. nih.gov

This table demonstrates that moving the fluorine substituent from the ortho to the meta and then to the para position leads to a progressive decrease in inhibitory activity. Although this data is for a fluoro-substituent, it highlights the critical principle that the precise placement of a halogen-containing group like trifluoromethoxy can dramatically alter biological engagement. The meta-position, as seen in 3-trifluoromethoxy-benzyl-hydrazine, may offer a balance of electronic effects and steric accessibility that is favorable for certain targets but less so for others.

To understand the specific contribution of the trifluoromethoxy group, it is useful to compare its effects with other substituents, including the closely related trifluoromethyl (-CF₃) group and non-fluorinated analogues like the methyl (-CH₃) group. The -OCF₃ group is generally more lipophilic than the -CF₃ group. nih.gov While both are strongly electron-withdrawing, the oxygen atom in the -OCF₃ group can also influence hydrogen bonding potential.

In a study of indole inhibitors of the AAA ATPase p97, the biological activity of analogues with different substituents at the C-5 position was evaluated. This provides a valuable comparison of how these groups perform on a different heterocyclic scaffold. The results showed that the trifluoromethoxy analogue had a significantly different inhibitory concentration compared to the trifluoromethyl, methyl, and nitro analogues, underscoring that these groups are not simply interchangeable bioisosteres.

Table 2: Comparative Inhibitory Activity of Substituted Indole Analogues against p97

| Analogue Substituent | IC₅₀ (μM) |

|---|---|

| Nitro (-NO₂) | 0.05 |

| Methyl (-CH₃) | 0.24 |

| Methoxy (B1213986) (-OCH₃) | 0.71 |

| Trifluoromethoxy (-OCF₃) | 3.8 |

| Trifluoromethyl (-CF₃) | >10 |

This data illustrates the distinct pharmacological profiles conferred by different functional groups on a common scaffold.

These findings highlight that while general trends in lipophilicity and electronic character can provide guidance, the specific interactions of each group within a target's binding pocket are unique and determine the ultimate biological activity. The trifluoromethoxy group, in this case, conferred moderate activity, proving to be a better match for the target than the trifluoromethyl group.

Impact of the Benzyl Scaffold on Recognition by Biological Receptors and Enzymes

The benzyl group itself is not merely a passive linker; it serves as a critical scaffold that orients the trifluoromethoxy substituent and the hydrazine (B178648) moiety in three-dimensional space. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. Furthermore, the flexibility of the methylene (B1212753) (-CH₂-) linker allows the molecule to adopt various conformations to achieve an optimal fit with its biological target.

The importance of the benzyl scaffold is evident in SAR studies where it is modified or replaced. For example, in the development of 7-alkyl-3-benzylcoumarins as cannabinoid receptor ligands, subtle changes to the benzyl portion, such as the addition of substituents or altering their position, resulted in dramatic shifts in receptor affinity and efficacy, converting agonists into antagonists. sigmaaldrich.com Similarly, research on anaplastic lymphoma kinase (ALK) inhibitors showed that the substitution pattern on the benzyl group was a key determinant of inhibitory potency.

Table 3: SAR of the Substituted Benzyl Group in ALK Inhibitors

| Compound | Benzyl Substitution | ALK IC₅₀ (nM) |

|---|---|---|

| 7a | 2,6-dichloro | 120 |

| 7b | 2-chloro-6-fluoro | 10 |

| 7c | 2,6-difluoro | 31 |

| 7d | 2-fluoro-6-methoxy | 22 |

| 7k | 2,6-dichloro-3-methyl | 150 |

This table demonstrates how modifications to the benzyl ring directly impact enzymatic inhibition, highlighting the scaffold's role in molecular recognition. researchgate.net

These examples underscore that the benzyl scaffold is a key recognition element. The activity of this compound analogues will therefore be highly dependent on how well this scaffold can position the key interacting groups within the target binding site.

Modulation of Molecular Interaction Profiles Through Hydrazine and Hydrazone Modifications

The hydrazine (-NHNH₂) moiety is a versatile functional group that is both a hydrogen bond donor and acceptor. It serves as a key anchor for molecular interactions and as a synthetic handle for further chemical modifications, often by converting it into a hydrazone (-NHN=CR₁R₂). nih.gov

Substituting the terminal nitrogen of the hydrazine group can modulate the molecule's polarity, steric bulk, and hydrogen-bonding capacity. This can be a powerful strategy to fine-tune binding affinity and selectivity for a target. For instance, converting the primary hydrazine to a secondary hydrazine by adding an alkyl or aryl group can alter its interaction profile.

In the development of multitarget agents for neurodegenerative diseases based on a dantrolene-like scaffold, the modification of the hydrazine moiety was explored. A sulfonamide hydrazine derivative was found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), demonstrating how substitution on the hydrazine nitrogen can lead to specific biological activities. nih.gov

Table 4: Effect of Hydrazine Modification on MAO-B Inhibition

| Compound | Hydrazine Moiety Modification | MAO-B Inhibition (IC₅₀, μM) |

|---|---|---|

| Dantrolene | Hydrazone | >10 |

| 20 | Sulfonamide Hydrazine | 0.81 |

This data shows that modifying the hydrazine group can dramatically increase potency against a specific enzyme target. nih.gov

A common strategy in medicinal chemistry is to incorporate the hydrazine or hydrazone functionality into a more rigid, fused, or pendant heterocyclic ring system. This can reduce the conformational flexibility of the molecule, which may lock it into a bioactive conformation, thereby increasing affinity and selectivity. Such modifications can also improve metabolic stability and other pharmacokinetic properties.

Numerous biologically active compounds feature a hydrazine or hydrazone moiety as part of a larger heterocyclic system, such as a triazole, pyrimidine, or thiazole. nih.govnanobioletters.comrsc.org For example, a study on novel fused triazolo[4,3-a]pyrimidinones, synthesized from hydrazone intermediates, identified compounds with significant antimicrobial and antitumoral activities. The rigid, fused ring system was crucial for the observed biological effects. nih.gov

Table 5: Biological Activity of Fused Heterocyclic Systems Derived from Hydrazones

| Compound | Heterocyclic System | Activity | Target/Cell Line | IC₅₀ (μM) |

|---|---|---|---|---|

| 12c | Triazolo[4,3-a]pyrimidinone | Anticancer | MCF-7 | 0.51 |

| 12c | Triazolo[4,3-a]pyrimidinone | Anticancer | HepG-2 | 0.72 |

| 8f | Triazolo[4,3-a]pyrimidinone | Antibacterial | S. aureus | - |

| 15d | Hydrazone precursor | Antibacterial | E. coli | - |

This table illustrates how incorporating the core structure into fused ring systems can yield potent biological activity across different therapeutic areas. nih.gov

These findings indicate that modifying the hydrazine portion of this compound, either by simple substitution or by incorporation into a more complex ring system, is a highly effective strategy for modulating its molecular interaction profile and discovering novel bioactive agents.

Mechanistic Studies of Molecular Interactions

Enzyme Binding and Inhibition Analysis

3-Trifluoromethoxy-benzyl-hydrazine belongs to the class of benzylhydrazine (B1204620) derivatives, which are recognized as potent inhibitors of monoamine oxidases (MAO). These enzymes are critical in the metabolism of monoamine neurotransmitters. The inhibitory action of this compound is a direct result of its binding to these enzymes.

Monoamine oxidases A and B (MAO-A and MAO-B) are flavoenzymes with well-defined active sites located within a cavity in the enzyme's structure. nih.gov The active site consists of a substrate-binding region and a cofactor, flavin adenine (B156593) dinucleotide (FAD), which is essential for the catalytic activity. For an inhibitor like this compound, binding occurs within this active site cavity.

Molecular docking and quantitative structure-activity relationship (QSAR) studies on related inhibitors reveal that the benzyl (B1604629) ring portion of the molecule typically orients within a hydrophobic pocket of the active site. nih.govresearchgate.net Key amino acid residues, such as tyrosine and cysteine, form crucial interactions that stabilize the inhibitor-enzyme complex. nih.gov The trifluoromethoxy (-OCF₃) group, being a strong electron-withdrawing and lipophilic substituent, significantly influences the binding affinity and selectivity of the molecule, likely through favorable hydrophobic and electronic interactions with residues lining the active site. nih.gov Changes to amino acid residues near the active site can dramatically alter the enzyme's activity and its affinity for substrates and inhibitors. nih.gov While the primary interaction is within the active site, the possibility of allosteric interactions—binding to a site distinct from the active site to modulate enzyme function—is a recognized mechanism for enzyme regulation, though less commonly documented for this specific class of MAO inhibitors.

Kinetic studies are performed to quantify the potency and mechanism of enzyme inhibition. For MAO inhibitors, this typically involves determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), with lower values indicating higher potency. The mechanism can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a covalent bond is formed.

Table 1: Representative Enzyme Inhibition Data for Structurally Related MAO Inhibitors

| Compound Class | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Type of Inhibition |

| Phenylcoumarin Derivative | MAO-B | 56 | - | Not Specified |

| Benzothiazole Derivative | MAO-B | 62 | - | Not Specified |

| Pyrrolidine Derivative | MAO-B | 4 | - | Not Specified |

| Hydroxysteroid Dehydrogenase Inhibitor | 3α/20β-HSD | - | 43,400 | Competitive |

This interactive table presents a summary of inhibition data for various compound classes against their target enzymes, illustrating the range of potencies and mechanisms observed in enzyme inhibition studies. Data is compiled from multiple sources. nih.govnih.govresearchgate.netfrontiersin.org

Receptor Binding Profiling and Ligand-Receptor Dynamics

Binding affinity is a measure of how strongly a ligand (the compound) binds to a receptor, quantified by the inhibition constant (Kᵢ) or dissociation constant (Kₐ). Selectivity refers to a compound's ability to bind preferentially to one type of receptor over others. For a compound primarily targeting MAO, off-target receptor binding could lead to additional effects. For example, dual-acting ligands have been developed that intentionally target both MAO-B and the histamine (B1213489) H₃ receptor. nih.gov A comprehensive profile for a compound like this compound would assess its affinity for serotonin, dopamine, adrenergic, and histamine receptors, among others. High Kᵢ values would indicate weak or negligible binding, suggesting high selectivity for its primary enzyme target.

Table 2: Representative Receptor Binding Data Format

| Receptor Target | Ligand Class | Kᵢ (nM) |

| Histamine H₃ Receptor | Pyrrolidine Derivative | 25 |

| Serotonin Transporter (SERT) | Phenylpiperidine Derivative | >1000 |

| Dopamine Transporter (DAT) | Phenylpiperidine Derivative | >1000 |

| Norepinephrine Transporter (NET) | Phenylpiperidine Derivative | >1000 |

This interactive table illustrates how binding affinity data is typically presented. The values shown are representative for different classes of compounds against various receptor targets to demonstrate the concept of binding affinity and selectivity. nih.gov

The binding of a ligand to its target protein, whether an enzyme or a receptor, is not a simple lock-and-key event. It is a dynamic process that often involves conformational changes in the protein. arxiv.org This concept, known as "induced fit," posits that the initial binding of the ligand induces a change in the protein's three-dimensional shape. arxiv.org This new conformation can be more or less active than the unbound state. For enzymes, this change facilitates the chemical reaction. For receptors, the conformational change is the critical step that initiates a signaling cascade within the cell. Phosphorylation, for instance, can perturb a protein's energy landscape, leading to significant structural rearrangements and a change in function. nih.gov The specific conformational shifts induced by this compound upon binding to MAO would require advanced structural biology techniques like X-ray crystallography or cryo-electron microscopy for detailed elucidation.

Investigation of Interactions with Specific Molecular Targets and Biochemical Pathways

The ultimate effect of a molecule is determined by how its interactions with specific targets influence broader biochemical pathways.

The primary molecular targets of this compound are the monoamine oxidase enzymes. The key biochemical pathway affected is the metabolism of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine). nih.gov By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters. This leads to an increase in their concentration in the synaptic cleft, enhancing neurotransmission. This modulation of monoaminergic pathways is the principal mechanism of action for MAO inhibitors. nih.gov Inferring how a compound interacts with and alters metabolic pathways can sometimes involve analyzing changes in metabolite profiles alongside genomic data to understand metabolic drift and promiscuous enzyme activity. nih.gov

No Publicly Available Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies for the compound This compound were found. Consequently, an article detailing its molecular docking, quantum chemical calculations, and molecular dynamics simulations as per the requested outline cannot be generated at this time due to the absence of published research data.

The investigation included targeted searches for molecular docking and scoring simulations, Density Functional Theory (DFT) analyses, Frontier Molecular Orbital (FMO) studies, and molecular dynamics simulations specifically for this compound. Broader searches were also conducted to identify any computational chemistry research related to this compound.

While research exists for structurally related compounds, such as those with trifluoromethyl or other substituted benzyl-hydrazine cores nih.govnih.govontosight.airesearchgate.net, the strict requirement to focus solely on this compound prevents the inclusion of this information. For instance, studies on aryl hydrazines and hydrazides have employed molecular docking to investigate their binding to biological targets researchgate.netresearchgate.netnih.govmdpi.com, and computational methods have been used to explore the reaction mechanisms and properties of other substituted hydrazine (B178648) derivatives nih.govresearchgate.net. However, none of these studies specifically report on the target compound.

Without primary research data, it is not possible to provide scientifically accurate content regarding the prediction of ligand-target binding modes, analysis of intermolecular interactions, electronic structure, reactivity, or molecular dynamics of this compound. The creation of data tables and detailed research findings is therefore not feasible.

Should research on the computational and theoretical properties of this compound be published in the future, this topic can be revisited.

Computational and Theoretical Studies of 3 Trifluoromethoxy Benzyl Hydrazine

Molecular Dynamics Simulations

Exploration of Conformational Dynamics and Ligand Mobility

The conformational landscape of 3-trifluoromethoxy-benzyl-hydrazine is critical in defining its interaction profile with biological targets. The flexibility of the benzyl-hydrazine linker, coupled with the rotational freedom of the trifluoromethoxy group, results in a complex potential energy surface with multiple accessible conformations.

Theoretical studies on analogous structures, such as trifluoromethoxy-substituted quinazoline (B50416) derivatives, have revealed a delicate balance between different conformations of the trifluoromethoxy group. semanticscholar.org This group can adopt either a coplanar or an orthogonal orientation relative to the aromatic ring, with the energy difference between these states being relatively small. This suggests that the molecule can readily interconvert between these forms, a property that can be crucial for adapting to the steric and electronic environment of a binding site.

Research on related N6-substituted quinazolines indicates that the conformational space is significantly influenced by the nature of other substituents. semanticscholar.org For instance, the introduction of a second substituent at the N6-position can stabilize specific conformers, thereby altering the molecule's three-dimensional shape and its potential for molecular recognition. semanticscholar.org Furthermore, upon binding to a protein target, certain conformations may be preferentially selected or even induced. Computational simulations on quinazoline derivatives in complex with enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) show that the bound state often favors a distorted conformation over the lowest energy state in solution, highlighting the adaptability of the ligand. semanticscholar.org

A summary of key conformational findings from related trifluoromethoxy-substituted compounds is presented in the table below.

| Parameter | Observation | Implication for this compound |

| Trifluoromethoxy Group Orientation | Can exist in both coplanar and orthogonal conformations relative to the phenyl ring. semanticscholar.org | The molecule likely possesses conformational flexibility, allowing it to adapt to different binding environments. |

| Influence of Other Substituents | The presence of other functional groups can shift the conformational equilibrium. semanticscholar.org | Derivatives of this compound could be designed to favor specific conformations. |

| Protein Binding | Binding to a biological target can induce a specific, sometimes distorted, conformation. semanticscholar.org | The bioactive conformation may differ from the most stable conformation in solution. |

| Benzyl (B1604629) Group Rotation | Generally exhibits a high degree of rotational freedom. ethz.ch | The aromatic ring can orient itself to optimize interactions within a binding pocket. |

Stability and Energetics of Ligand-Target Complexes

Understanding the stability and energetics of complexes formed between this compound and its potential biological targets is fundamental to elucidating its mechanism of action. Computational methods such as Free Energy Perturbation (FEP) and Density Functional Theory (DFT) are powerful tools for quantifying the binding affinity of a ligand to a protein. nih.gov

While specific studies on this compound are not extensively documented in publicly available literature, the principles of these computational techniques can be applied to predict its binding behavior. FEP calculations, often combined with replica exchange molecular dynamics (REMD), can provide accurate estimations of the absolute binding free energy (ABFE) of a ligand to a protein. nih.gov This method involves alchemically transforming the ligand into a non-interacting "dummy" molecule both in the solvated state and within the protein binding site, with the difference in free energy corresponding to the binding affinity.

The table below illustrates the types of interactions that would be analyzed in a computational study of the binding of this compound to a hypothetical target protein.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Target |

| Hydrogen Bonding | Hydrazine (B178648) (-NH-NH2) | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O and N-H |

| Electrostatic Interactions | Trifluoromethoxy (-OCF3) | Polar and charged residues |

| π-π Stacking | Benzene ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Benzene ring, Trifluoromethoxy group | Ala, Val, Leu, Ile, Met, Pro |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to correlate the structural or property descriptors of a series of compounds with their biological activity. The development of predictive QSAR models can significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries and the rational design of more potent analogs.

Development of Predictive Models for Molecular Interactions

While specific QSAR models for this compound derivatives are not yet widely reported, the methodology for their development is well-established. The process begins with the synthesis and biological evaluation of a training set of compounds, which are structural analogs of this compound. For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape indices, van der Waals surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA).

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Once the descriptors and biological activity data are compiled, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a mathematical model that relates the descriptors to the activity.

For instance, in QSAR studies of other heterocyclic compounds like benzimidazoles, descriptors such as the topological polar surface area (TPSA), the logarithm of the partition coefficient (logP), and various topological charge indices have been found to be important in describing their antimicrobial activity. ijpsr.com A hypothetical QSAR model for this compound derivatives might reveal the importance of descriptors related to lipophilicity, hydrogen bonding capacity, and the electronic properties of the trifluoromethoxy group.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development. A robust and predictive QSAR model can then be used to estimate the biological activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and further testing.

The following table outlines the key steps in developing a predictive QSAR model for this compound derivatives.

| Step | Description | Example Descriptors/Methods |

| 1. Data Set Preparation | Synthesis and biological testing of a series of analogs. | A training set of 20-30 compounds with measured IC50 values. |

| 2. Descriptor Calculation | Computation of a wide range of molecular descriptors. | LogP, PSA, Dipole Moment, Molecular Weight, HOMO/LUMO energies. |

| 3. Model Building | Application of statistical methods to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| 4. Model Validation | Assessment of the statistical significance and predictive power of the model. | Cross-validation (q²), external validation (r²_pred). |

| 5. Model Application | Prediction of the activity of new, unsynthesized compounds. | Virtual screening of a combinatorial library of derivatives. |

Research Applications and Prospects for Novel Chemical Entities

Development of Chemical Probes for Biological System Interrogation

The hydrazine (B178648) functional group is a key component in the design of chemical probes for studying biological systems. Hydrazines can act as mechanism-based, active-site-directed probes that covalently modify enzyme cofactors or residues, allowing for the detection and characterization of enzyme activity. biorxiv.org Their reactivity towards both stable and transient electron-deficient moieties in proteins confers a versatility that allows them to target a broad range of enzymes across different functional classes. biorxiv.org

The compound 3-Trifluoromethoxy-benzyl-hydrazine serves as a precursor for such probes. The benzyl-hydrazine core can be incorporated into larger molecules designed to target specific proteins of interest. The trifluoromethoxy group offers distinct advantages in this context:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation. nih.gov This is a crucial feature for probes used in complex biological environments or in vivo studies.

Lipophilicity : The -OCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. nih.gov

Unique Spectroscopic Signature : While not inherent to the group itself, the presence of fluorine can be exploited in certain analytical techniques, such as ¹⁹F-NMR, to monitor the probe's interaction with its target.

Although specific probes based directly on this compound are not yet widely reported, its structural features make it a promising candidate for developing next-generation chemical probes for activity-based protein profiling (ABPP) and live-cell imaging. biorxiv.org These tools are instrumental in drug discovery and for elucidating the complex mechanisms of cellular processes. biorxiv.org

Scaffold for the Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of this compound is its use as a versatile starting material for the synthesis of a wide range of heterocyclic compounds. clockss.org The hydrazine moiety is highly nucleophilic and readily participates in cyclocondensation reactions with various electrophilic partners, providing efficient routes to five- and six-membered ring systems that are prevalent in pharmaceuticals and other functional materials. clockss.orgresearchgate.net

The general reactivity of substituted hydrazines is well-established for forming numerous heterocyclic cores. clockss.org For instance, reaction with β-dicarbonyl compounds like 1,3-diketones or β-ketoesters is a classic and reliable method for constructing pyrazole (B372694) rings. clockss.org The 3-trifluoromethoxy-benzyl substituent would be installed at the N1 position of the resulting pyrazole ring, a common motif in biologically active molecules. Similarly, multicomponent reactions involving this compound can lead to more complex heterocyclic systems like 1,2,4-triazoles. nih.gov The trifluoromethyl group, a related fluorinated moiety, is often incorporated into triazoles using hydrazine-based synthetic routes. nih.gov

The utility of this compound as a synthetic scaffold is summarized in the table below, which outlines potential heterocyclic products derived from its reactions.

| Heterocyclic System | Required Coreactant(s) | Reaction Type |

| Pyrazoles | 1,3-Diketones, β-Ketoesters, α,β-Unsaturated Ketones (Chalcones) | Cyclocondensation |

| 1,2,4-Triazoles | Formic Acid Derivatives, Imidoyl Chlorides | Multicomponent Cyclization |

| Pyridazines | 1,4-Dicarbonyl Compounds | Paal-Knorr Synthesis Variant |

| 1,3,4-Oxadiazoles | Carboxylic Acids, Acyl Chlorides | Dehydrative Cyclization |

| Indoles (via Fischer Synthesis) | Ketones, Aldehydes | Fischer Indole Synthesis |

These synthetic pathways leverage the predictable reactivity of the benzyl-hydrazine unit to create a library of diverse heterocyclic structures, each bearing the influential 3-trifluoromethoxy-benzyl moiety. This diversity is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.

Exploration in Agrochemical Research as Active Motifs

The incorporation of fluorine-containing groups is a highly successful strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govccspublishing.org.cn The trifluoromethoxy (-OCF3) group, in particular, is recognized for its ability to enhance the biological efficacy and metabolic stability of active ingredients. nih.govresearchgate.net It is more lipophilic than the related trifluoromethyl (-CF3) group and can significantly improve a compound's uptake and transport within the target pest or plant. nih.gov

Given this context, this compound is a valuable intermediate for synthesizing new agrochemical candidates. It provides a straightforward method for introducing the 3-trifluoromethoxy-benzyl fragment, which can serve as a key pharmacophore. Many successful agrochemicals are based on heterocyclic scaffolds, such as those discussed in the previous section (e.g., pyrazoles, triazoles). ccspublishing.org.cn By using this compound to construct these rings, chemists can generate novel compounds that combine a proven heterocyclic core with the beneficial properties of the trifluoromethoxy group.

The table below lists examples of commercialized agrochemicals that contain the trifluoromethoxy group, illustrating the importance of this moiety in the crop protection industry. researchgate.net

| Compound Name | Type | Chemical Class |

| Flucarbazone-sodium | Herbicide | Sulfonylamino-carbonyl-triazolinone |

| Thifluzamide | Fungicide | Thiazole-carboxamide |

| Novaluron | Insecticide | Benzoylphenylurea |

| Flometoquin | Pesticide | Dihydroquinolinone |

| Flurprimidol | Herbicide | Pyrimidine |

The development of new derivatives from this compound allows researchers to explore new chemical space and potentially discover next-generation agrochemicals with improved performance, better safety profiles, and novel modes of action.

Future Directions in the Study of 3 Trifluoromethoxy Benzyl Hydrazine

Advancements in Asymmetric Synthesis of Chiral Analogues

The development of single-enantiomer drugs is a critical aspect of modern pharmacology, as different enantiomers of a chiral drug can exhibit varied biological activities and metabolic profiles. nih.gov While specific methods for the asymmetric synthesis of 3-Trifluoromethoxy-benzyl-hydrazine are not extensively documented, future research could adapt established strategies for creating chiral hydrazines.

Future synthetic endeavors will likely focus on the following:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.

Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using chiral catalysts, such as transition metal complexes with chiral ligands, to achieve enantioselective transformations. For instance, asymmetric reduction of a precursor ketone or imine could establish a chiral center. Vanadyl methoxide (B1231860) complexes bearing chiral ligands have been successfully used in the asymmetric 1,2-oxytrifluoromethylation of styrenes, a strategy that could potentially be adapted. nih.govmdpi.com

The successful implementation of these methods would yield enantiomerically pure analogues of this compound, allowing for a detailed investigation of their stereospecific interactions with biological targets.

Exploration of Novel Reaction Methodologies, including Photoredox Catalysis

Recent years have witnessed the emergence of photoredox catalysis as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. rsc.orgstrath.ac.ukvapourtec.com This methodology offers a promising alternative to traditional synthetic routes for hydrazine (B178648) derivatives, which may require harsh reagents or elevated temperatures.

Future investigations in this area could involve:

Photoredox-Mediated N-Arylation: Coupling of this compound with various aryl halides or pseudohalides using a suitable photocatalyst.

Radical-Based Functionalization: Generation of radical intermediates from this compound or its precursors to enable novel C-H functionalization or cross-coupling reactions. The reactivity of N-tosylhydrazones as acceptors for nucleophilic radicals in photoredox catalysis has been explored and could be a relevant area of investigation. tandfonline.com

The application of photoredox catalysis could not only streamline the synthesis of this compound and its derivatives but also open avenues for the creation of novel chemical scaffolds that are otherwise difficult to access.

Integration of High-Throughput Screening with Advanced Computational Modeling

To accelerate the discovery of the biological activities of this compound, a synergistic approach combining high-throughput screening (HTS) and computational modeling is essential.

This integrated strategy would encompass:

Virtual Screening: Employing computational models to predict the binding affinity of this compound and its virtual analogues against a vast array of biological targets. nih.gov This can help prioritize compounds for synthesis and biological testing.

High-Throughput Screening (HTS): Physically screening a library of compounds, including this compound derivatives, against various biological assays to identify "hits." washu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the data from HTS to build computational models that correlate the chemical structure of the compounds with their biological activity. nih.gov These models can then guide the design of more potent and selective analogues.

Computational studies, such as density functional theory (DFT) calculations, can also provide insights into the electronic properties and reactivity of hydrazine derivatives, aiding in the design of new synthetic routes and the interpretation of biological data. researchgate.netresearchgate.net

Expansion of SAR Studies into Underexplored Biological Target Classes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. While the SAR of this compound is not yet established, its structural motifs suggest potential interactions with various target classes. The trifluoromethoxy group, for instance, is known to modulate the properties of bioactive molecules.

Future SAR studies should aim to:

Systematically Modify the Structure: Synthesize a library of analogues by altering the substitution pattern on the benzyl (B1604629) ring, modifying the hydrazine linker, and introducing different functional groups.

Explore Diverse Biological Targets: Screen these analogues against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. The structural versatility of related hydrazine and quinoline (B57606) derivatives has shown promise against various bacterial targets. nih.gov

Elucidate the Pharmacophore: Identify the key structural features responsible for any observed biological activity. For example, in studies of other heterocyclic compounds, the position of nitrogen atoms and the nature of substituents on aromatic rings have been shown to be critical for activity. nih.gov

By systematically exploring the chemical space around this compound and screening against a broad panel of targets, it may be possible to uncover novel therapeutic applications for this class of compounds.

Q & A

Q. What computational methods predict regioselectivity in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.